Preservation of Immunoreactivity by Minimizing Crosslinking in Antibody Conjugation: Bz-DTPA vs DTPA Anhydride
Conjugation of monoclonal antibody 2G3 with DTPA anhydride resulted in extensive intermolecular crosslinking (dimerization) and a significantly greater loss of immunoreactivity compared to conjugation with benzyl isothiocyanate DTPA (Bz-DTPA), despite DTPA anhydride exhibiting faster initial labeling kinetics [1]. Both chelators yielded ¹¹¹In-labeled immunoconjugates with comparable stability against transchelation to transferrin in human plasma over 6 days at 37°C, indicating that the differential advantage lies in the conjugation step rather than the final chelate stability [1].
| Evidence Dimension | Immunoreactivity Retention and Conjugate Integrity |
|---|---|
| Target Compound Data | No significant crosslinking; preserved immunoreactivity |
| Comparator Or Baseline | DTPA anhydride: extensive dimerization and crosslinking observed; higher loss of immunoreactivity |
| Quantified Difference | Not numerically quantified in study; described as 'higher losses in immunoreactivity' and 'more extensive dimerization' for DTPA anhydride |
| Conditions | Monoclonal antibody 2G3 (anti-breast/ovarian cancer) conjugated with either bicyclic DTPA anhydride or benzyl isothiocyanate DTPA, labeled with ¹¹¹In; assessed by transchelation to transferrin in human plasma at 37°C for 6 days |
Why This Matters
For researchers preparing antibody-based radiopharmaceuticals, selecting Bz-DTPA over DTPA anhydride is critical to preserve antigen-binding capacity, as crosslinking induced by anhydride chemistry directly reduces the functional fraction of the conjugate.
- [1] Hnatowich DJ, et al. In vitro stability of EDTA and DTPA immunoconjugates of monoclonal antibody 2G3 labeled with indium-111. Int J Rad Appl Instrum B. 1992;43(8):947-954. View Source
